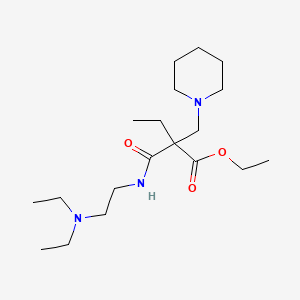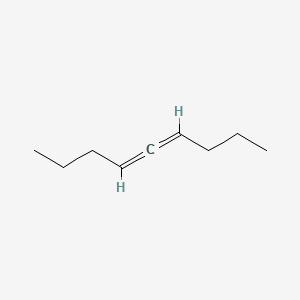
5-Ethenyl-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolecarboxylic acid, 5-ethenyl- is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties, which make it highly reactive and versatile in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-thiazolecarboxylic acid, 5-ethenyl- typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction is carried out under reflux conditions for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 4-thiazolecarboxylic acid, 5-ethenyl- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolecarboxylic acid, 5-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
4-Thiazolecarboxylic acid, 5-ethenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-thiazolecarboxylic acid, 5-ethenyl- involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, leading to changes in physiological processes . For example, it may bind to specific receptors or enzymes, altering their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A parent compound with a similar structure but without the carboxylic acid and ethenyl groups.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Sulfoxides and Sulfones: Oxidized derivatives of thiazole.
Uniqueness
4-Thiazolecarboxylic acid, 5-ethenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
87764-55-4 |
|---|---|
Fórmula molecular |
C6H5NO2S |
Peso molecular |
155.18 g/mol |
Nombre IUPAC |
5-ethenyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO2S/c1-2-4-5(6(8)9)7-3-10-4/h2-3H,1H2,(H,8,9) |
Clave InChI |
OGOCKNKCBDGGOT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(N=CS1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


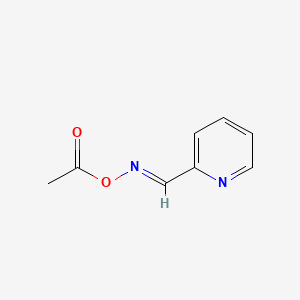
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)

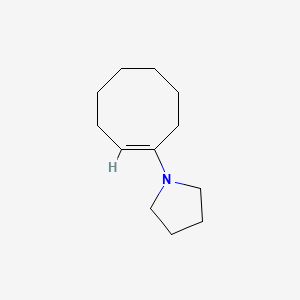
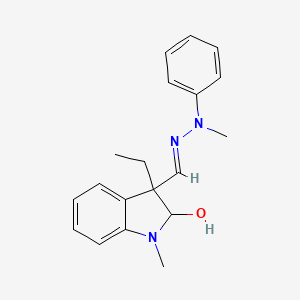

![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
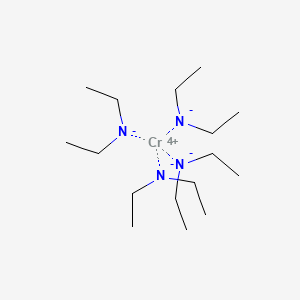
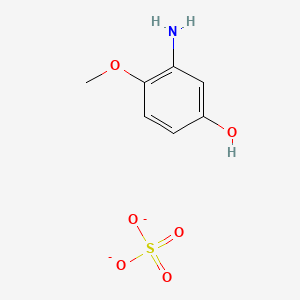
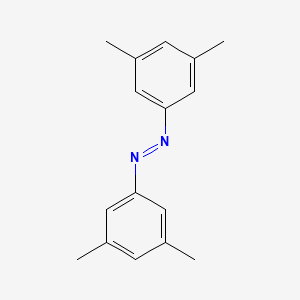
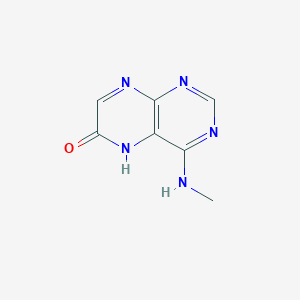
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
